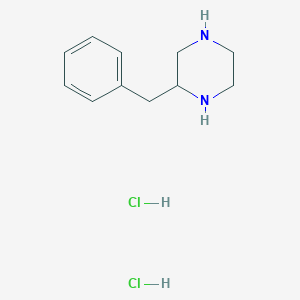

2-Benzylpiperazine dihydrochloride

Description

Propriétés

Numéro CAS |

1187930-09-1 |

|---|---|

Formule moléculaire |

C11H17ClN2 |

Poids moléculaire |

212.72 g/mol |

Nom IUPAC |

2-benzylpiperazine;hydrochloride |

InChI |

InChI=1S/C11H16N2.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h1-5,11-13H,6-9H2;1H |

Clé InChI |

LOXIJFRFTZTDMB-UHFFFAOYSA-N |

SMILES |

C1CNC(CN1)CC2=CC=CC=C2.Cl.Cl |

SMILES canonique |

C1CNC(CN1)CC2=CC=CC=C2.Cl |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Benzylpiperazine Dihydrochloride and Its Analogues

Classical Synthetic Routes to 2-Benzylpiperazine (B1268327) Dihydrochloride (B599025)

The synthesis of 2-benzylpiperazine dihydrochloride is commonly achieved through classical chemical reactions. These methods, while established, often involve multiple steps and require careful control of reaction conditions to ensure optimal yield and purity.

Key Precursors and Reaction Pathways in its Preparation

A prevalent method for synthesizing 1-benzylpiperazine (B3395278), the precursor to the dihydrochloride salt, involves the reaction of piperazine (B1678402) with benzyl (B1604629) chloride. orgsyn.org A modification of this method utilizes piperazine hexahydrate and piperazine dihydrochloride monohydrate, which are reacted with benzyl chloride in absolute ethanol. orgsyn.org This reaction is typically warmed to facilitate the reaction, and upon completion, the product is precipitated as the dihydrochloride salt by introducing ethanolic hydrogen chloride. orgsyn.org The free base, 1-benzylpiperazine, can then be obtained by making the aqueous solution of the dihydrochloride salt alkaline and extracting with an organic solvent like chloroform (B151607). orgsyn.org

Another established route involves the reaction of piperazine monohydrochloride with benzyl chloride. europa.eu This method is straightforward but can lead to the formation of by-products if not carefully controlled. The availability of the starting materials, benzyl chloride and piperazine salts, makes these routes common in laboratory and industrial settings. orgsyn.orgeuropa.eu

Formation and Characterization of Synthetic By-products (e.g., 1,4-Dibenzylpiperazine)

A significant by-product in the synthesis of 1-benzylpiperazine is 1,4-dibenzylpiperazine (B181160) (DBZP). europa.euwikipedia.org The formation of this disubstituted piperazine derivative is often a result of the reaction being conducted at elevated temperatures or with an excess of benzyl chloride. wikipedia.org The presence of DBZP is often an indicator of a low-quality or poorly executed synthesis. wikipedia.org

The characterization of 1,4-dibenzylpiperazine is crucial for quality control. Its presence can be identified using various analytical techniques. The hydrochloride salt of 1,4-dibenzylpiperazine has a defined molecular formula of C₁₈H₂₂N₂ · 2HCl and a formula weight of 339.3. caymanchem.com While the biological and toxicological properties of DBZP are not well-documented, it is recognized as a common impurity in illicitly produced benzylpiperazine. caymanchem.comnih.gov

Advanced Synthetic Strategies for 2-Benzylpiperazine Derivatives and Analogues

Modern synthetic chemistry has introduced more sophisticated methods for preparing derivatives and analogues of 2-benzylpiperazine, enabling greater control over stereochemistry and the introduction of diverse functional groups.

Functionalization and Derivatization on the Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring are key sites for functionalization, allowing for the creation of a vast library of derivatives with diverse properties. encyclopedia.pub The secondary amine in 1-benzylpiperazine can be readily reacted with various electrophiles to introduce new substituents.

For instance, N-acylation is a common transformation. This can be achieved by reacting the piperazine derivative with acyl chlorides or anhydrides. A stepwise acylation approach can be employed to achieve disubstitution with different groups, first forming a mono-substituted intermediate which is then reacted with a second acylating agent.

Reductive amination is another powerful technique. For example, 1-(4-chlorobenzyl)piperazine (B1201428) can be reacted with 2,4-dichlorocinnamaldehyde in the presence of formic acid to yield 1-(4-chlorobenzyl)-4-(2,4-dichlorocinnamyl)piperazine. google.com Alternatively, a cinnamoylpiperazine derivative can be reduced using a reducing agent like lithium aluminum hydride to achieve the same product. google.com

These functionalization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships and developing new therapeutic agents. nih.gov

Synthesis of Hybrid Structures with Other Pharmacophores (e.g., Edaravone (B1671096), Triazoles, Quinazolines)

A contemporary strategy in drug design involves creating hybrid molecules that combine the structural features of 2-benzylpiperazine with other known pharmacophores. This approach aims to develop multifunctional molecules with potentially synergistic or enhanced biological activities.

Edaravone Hybrids: New derivatives of edaravone, a neuroprotective agent, have been synthesized incorporating a benzylpiperazine moiety. researchgate.netresearchgate.net The synthesis of these hybrids can involve a multi-step process. For example, an edaravone derivative can be prepared and subsequently linked to a benzylpiperazine unit. researchgate.net In one approach, edaravone-N-benzyl pyridinium (B92312) derivatives were synthesized by first forming an amide intermediate between an edaravone carboxylic acid derivative and 4-(aminomethyl)pyridine, followed by N-benzylation with substituted benzyl bromides. nih.gov

Triazole Hybrids: The 1,2,3-triazole moiety is a popular pharmacophore due to its favorable properties, including metabolic stability. nih.gov Triazole-pyrazole hybrids have been synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. nih.govkit.edu This methodology allows for the efficient linking of a pyrazole (B372694) unit to a triazole ring. nih.gov A similar strategy could be employed to link a benzylpiperazine moiety to a triazole ring, by first preparing an azide- or alkyne-functionalized benzylpiperazine derivative.

Quinazoline (B50416) Hybrids: Quinazolinone-piperazine hybrids have also been synthesized. ijpras.com A multi-step synthesis can be employed, starting with the construction of the quinazolinone core, followed by the introduction of a piperazine linker, and finally coupling with a substituted aniline. ijpras.com Another approach involves the reaction of a brominated quinazoline derivative with 1-benzylpiperazine to form the hybrid structure. researchgate.net

Molecular Mechanisms of Action and Receptor/enzyme Interaction Studies

Investigations into Neurotransmitter System Modulation

2-Benzylpiperazine (B1268327) (BZP) demonstrates a complex interaction with the monoaminergic systems in the brain, influencing the levels of crucial neurotransmitters. nih.gov

BZP exhibits amphetamine-like effects by stimulating the release and inhibiting the reuptake of dopamine (B1211576), serotonin (B10506), and noradrenaline. europa.eu This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced activation of postsynaptic receptors. nih.gov Specifically, BZP has a more pronounced effect on the dopamine and norepinephrine (B1679862) transporters compared to the serotonin transporter. nih.govwikipedia.org Studies have indicated that BZP's potency for releasing dopamine, norepinephrine, and serotonin (measured by EC50 values) is 175, 62, and 6050 respectively. wikipedia.org While it acts on all three monoamine transporters, BZP shows a preference for the dopamine transporter (DAT) over the serotonin transporter (SERT). nih.gov

BZP functions as a non-selective agonist at a wide array of serotonin receptors. wikipedia.orgchemeurope.com It binds to 5-HT1A-D and 5-HT2A-C receptors at micromolar concentrations. mdpi.com Its interaction with the 5-HT2A receptor is thought to be responsible for mild hallucinogenic effects at higher doses. wikipedia.orgchemeurope.commdpi.com The binding to 5-HT2B receptors, which are densely located in the gut, may contribute to some of its peripheral side effects. wikipedia.orgchemeurope.com Furthermore, its action on 5-HT3 receptors could be linked to the common side effect of headaches. wikipedia.orgchemeurope.com

BZP demonstrates a high affinity for the alpha-2 adrenoreceptor, where it acts as an antagonist. wikipedia.org This is similar to the action of yohimbine (B192690) and results in the inhibition of negative feedback mechanisms, leading to an increased release of noradrenaline. wikipedia.org

Enzyme Inhibition Research

Derivatives of 2-benzylpiperazine have been synthesized and evaluated for their inhibitory effects on various human carbonic anhydrase (hCA) isoforms. nih.gov Many of these compounds displayed significant inhibitory activity, with Ki values in the low to medium nanomolar range against hCA I, II, and IV. nih.govx-mol.net However, they did not show notable inhibition of hCA IX. nih.govx-mol.net In some cases, the interaction with the enzyme was found to be enantioselective. nih.govx-mol.net

Conversely, another study investigated piperazines as activators of hCA isoforms. nih.govresearchgate.net In this research, 2-benzylpiperazine was identified as an effective activator of hCA VII, with a K-A of 17.1 µM. nih.govresearchgate.net It was a less effective activator of hCA I, with a K-A of 73.7 µM, and did not significantly activate the membrane-bound isoform hCA IV. nih.gov

Table 1: Interaction of 2-Benzylpiperazine with Human Carbonic Anhydrase Isoforms

| Isoform | Interaction Type | Potency (Ki/KA) |

|---|---|---|

| hCA I | Inhibition | Low to medium nanomolar (derivatives) nih.govx-mol.net |

| hCA I | Activation | 73.7 µM nih.gov |

| hCA II | Inhibition | Low to medium nanomolar (derivatives) nih.govx-mol.net |

| hCA IV | Inhibition | Low to medium nanomolar (derivatives) nih.govx-mol.net |

| hCA IV | Activation | Not significant nih.gov |

| hCA VII | Activation | 17.1 µM nih.govresearchgate.net |

| hCA IX | Inhibition | Not significant (derivatives) nih.govx-mol.net |

Research into benzylpiperidine-based compounds, structurally related to 2-benzylpiperazine, has identified them as a new class of reversible and selective inhibitors of monoacylglycerol lipase (B570770) (MAGL). nih.govnih.govacs.org MAGL is a key enzyme in the breakdown of the endocannabinoid 2-arachidonoylglycerol. nih.govnih.gov The development of benzylpiperidine and benzylpiperazine derivatives has led to potent MAGL inhibitors. unisi.it

Interaction and Inhibition of Cytochrome P450 (CYP) Isoenzymes (e.g., CYP2D6, CYP1A2, CYP3A4)

Research into the metabolic pathways of benzylpiperazine (BZP), the parent compound of 2-Benzylpiperazine dihydrochloride (B599025), has identified several key cytochrome P450 isoenzymes involved in its breakdown. In vitro studies using human liver microsomes have shown that BZP is metabolized primarily by CYP2D6, CYP1A2, and CYP3A4. researchgate.netresearchgate.net The metabolism is not extensive, but these enzymes are the main contributors to its phase 1 metabolism.

Furthermore, BZP and its analogues have demonstrated inhibitory effects on these same enzymes. researchgate.net This inhibitory activity suggests a potential for drug-drug interactions if co-administered with other substances that are substrates for these enzymes. researchgate.net Studies have shown that BZP exhibits a varied inhibitory profile against the major CYP isoenzymes, with the inhibitory effect ranking in the order of CYP1A2 > CYP2C9 > CYP2D6 > CYP3A4. researchgate.net Notably, BZP did not show significant inhibition of CYP2C19. researchgate.net The inhibition of CYP3A4 and CYP1A2 appears to be concentration-dependent. researchgate.net

Table 1: Inhibitory Effect of Benzylpiperazine on CYP Isoenzymes This table summarizes the observed inhibitory activity of Benzylpiperazine (BZP) on various Cytochrome P450 isoenzymes based on in vitro studies.

| CYP Isoenzyme | Inhibitory Effect by BZP |

| CYP1A2 | Strongest Inhibition |

| CYP2D6 | Moderate Inhibition |

| CYP3A4 | Weak Inhibition |

| CYP2C9 | Moderate Inhibition |

| CYP2C19 | No Significant Inhibition |

Data sourced from scientific literature. researchgate.net

Sigma Receptor Ligand Research

The benzylpiperazine scaffold has been a foundation for the development of potent ligands for sigma (σ) receptors, which are unique binding sites in the central nervous system and peripheral organs.

σ1 and σ2 Receptor Binding Affinity and Selectivity Studies

While 2-benzylpiperazine itself is a basic structure, its derivatives have been extensively synthesized and evaluated for their binding affinity at σ₁ and σ₂ receptors. nih.govnih.gov These studies utilize radioligand binding assays to determine the inhibition constant (Ki), a measure of binding affinity. A lower Ki value indicates a higher affinity.

For instance, a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines demonstrated high potency and selectivity for the σ₁ receptor. nih.gov One notable derivative, N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine, showed a Ki value of 2.7 nM for the σ₁ receptor and was 38 times more selective for σ₁ over σ₂. nih.gov Another derivative, N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine, had a similar σ₁ affinity (Ki = 2.6 nM) but with even greater selectivity (187-fold over σ₂). nih.gov In a different series, N-(3-phenylpropyl)-N'-benzylpiperazines showed high affinities for both σ₁ (Ki values ranging from 0.37-2.80 nM) and σ₂ receptors (Ki values from 1.03-34.3 nM). nih.gov

Table 2: Binding Affinities (Ki) and Selectivity of Representative Benzylpiperazine Derivatives for Sigma Receptors This interactive table presents the binding affinity data for selected benzylpiperazine derivatives at σ₁ and σ₂ receptors, highlighting their potency and selectivity.

| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity Ratio (Ki σ₂/Ki σ₁) |

| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine nih.gov | 2.7 | 102.6 | 38 |

| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine nih.gov | 2.6 | 486.2 | 187 |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one nih.gov | 1.6 | 1417.6 | 886 |

| Representative N-(3-phenylpropyl)-N'-benzylpiperazine nih.gov | 0.37 | 1.03 | 2.8 |

Ki values represent the concentration of the ligand that binds to 50% of the receptors. A lower Ki indicates higher binding affinity. Selectivity ratio is calculated as Ki (σ₂) / Ki (σ₁).

Structure-Affinity Relationships for Sigma Receptor Ligands

Research has identified key structural features of benzylpiperazine derivatives that determine their affinity and selectivity for sigma receptors. nih.govnih.gov The nature of the substituents on the benzyl (B1604629) group and the second nitrogen of the piperazine (B1678402) ring are crucial.

For σ₁ receptor affinity, specific substitutions on the benzyl moiety can enhance binding. For example, adding a methoxy (B1213986) or a fluoroethoxy group at the 4-position of the benzyl ring in certain N-benzylpiperazine series resulted in high-affinity ligands. nih.gov The length and nature of the chain connecting a second aromatic group to the piperazine nitrogen also significantly influence binding. frontiersin.org

Structure-affinity relationship (SAfiR) studies indicate that hydrophobicity plays a differential role in binding to the two sigma receptor subtypes. For σ₁ binding, lower hydrophobicity is generally favored, whereas higher hydrophobicity can be beneficial for σ₂ binding. nih.gov Furthermore, the basicity of the piperazine nitrogens is considered important for high-affinity binding, particularly at the σ₂ subtype. frontiersin.org These findings guide the rational design of new, more potent, and selective sigma receptor ligands based on the 2-benzylpiperazine framework.

Cellular and Subcellular Mechanistic Investigations (In Vitro Models)

Studies at the cellular level have explored the mechanisms underlying the biological effects of benzylpiperazine, revealing impacts on fundamental cellular processes such as mitochondrial function and oxidative balance.

Impact on Mitochondrial Function and Apoptotic Pathways in Cell Lines

In vitro experiments have demonstrated that BZP can be toxic to cells by disrupting mitochondrial function. nih.gov This disruption can lead to a decrease in the mitochondrial membrane potential, which is essential for cellular energy production. nih.gov The impairment of mitochondrial function results in lower levels of ATP, the cell's primary energy currency, and can initiate programmed cell death, or apoptosis. nih.gov The induction of apoptosis has been observed in cell lines treated with BZP, characterized by DNA fragmentation and cell-cycle arrest. nih.govnih.gov Research on related piperazine derivatives confirms that this class of compounds can induce apoptosis through the intrinsic mitochondrial pathway. nih.gov

Modulation of Oxidative Stress at the Cellular Level

A direct consequence of BZP-induced mitochondrial dysfunction is the over-production of reactive oxygen species (ROS). nih.gov While ROS are normal byproducts of cellular metabolism, their excessive formation overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress. This condition can cause widespread damage to cellular components, including lipids, proteins, and DNA. nih.gov The measurement of oxidative DNA damage markers, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), has been used to quantify this effect. nih.gov The results indicate that BZP's toxic effects are closely linked to the induction of severe oxidative stress, which further contributes to the observed mitochondrial damage and apoptotic cell death. nih.gov

Structure Activity Relationship Sar and Computational Chemistry Studies in Drug Design

Computational Chemistry Approaches

Computational Design for Molecular Imprinting Technologies

The efficacy of a Molecularly Imprinted Polymer is fundamentally determined by the pre-polymerization complex formed between the template molecule (in this case, 2-Benzylpiperazine) and functional monomers. Computational modeling serves as a powerful in silico tool to predict the strength and nature of these interactions, thereby guiding the selection of the most suitable components before any laboratory synthesis is undertaken. This approach significantly reduces the time and resources required for experimental optimization by screening a virtual library of potential functional monomers and other components.

Research into the development of MIPs for 2-Benzylpiperazine (B1268327) has effectively utilized molecular modeling to inform the selection of optimal polymerization components. Current time information in Newcastle City Council, AU.newcastle.edu.auacs.org The primary goal of these computational studies is to identify functional monomers that exhibit strong, stable, non-covalent interactions with the 2-Benzylpiperazine template molecule.

A key study in this area, conducted by Wright et al., employed molecular modeling to screen a variety of functional monomers. Current time information in Newcastle City Council, AU.acs.org This computational pre-screening identified methacrylic acid (MAA), acrylic acid (AA), and itaconic acid (IA) as the most promising candidates from a larger pool of possibilities. newcastle.edu.auacs.org The modeling indicated that these acidic monomers could form favorable hydrogen-bonding interactions with the amine groups of the 2-Benzylpiperazine molecule.

Further computational analysis was performed to select an appropriate cross-linking agent. The ideal cross-linker should have minimal interaction with the template molecule to avoid non-specific binding sites in the final polymer. Current time information in Newcastle City Council, AU. Computer simulations indicated that ethylene (B1197577) glycol dimethacrylate (EGDMA) and trimethylolpropane (B17298) trimethacrylate (TRIM) exhibited the lowest affinity for 2-Benzylpiperazine, making them ideal candidates to stabilize the polymer matrix without interfering with the specific template-monomer interactions. Current time information in Newcastle City Council, AU.newcastle.edu.au

The choice of porogen, the solvent used during polymerization, is also critical as it influences the morphology of the polymer and the stability of the pre-polymerization complex. Chloroform (B151607) was identified through these studies as a suitable porogen. Current time information in Newcastle City Council, AU.

The computational predictions were subsequently validated through experimental synthesis and binding assays. The results confirmed that MIPs prepared using methacrylic acid as the functional monomer, EGDMA or TRIM as the cross-linker, and chloroform as the porogen displayed the highest imprinting factors. Current time information in Newcastle City Council, AU.acs.org Specifically, template-to-functional monomer (T:FM) ratios of 1:1 and 1:2 for BZP:MAA were found to be optimal, yielding MIPs with imprinting factors ranging from 3 to 7. Current time information in Newcastle City Council, AU. This strong correlation between the computational predictions and the experimental outcomes underscores the value of in silico design in the development of effective molecularly imprinted polymers.

Below are interactive data tables summarizing the key components selected through computational modeling and the performance of the resulting polymers.

Table 1: Computationally Selected Components for 2-Benzylpiperazine MIP Synthesis

| Component | Selected Compound(s) | Rationale for Selection | Reference |

|---|---|---|---|

| Functional Monomer | Methacrylic Acid (MAA) | Strong hydrogen bonding interaction with 2-Benzylpiperazine. | Current time information in Newcastle City Council, AU.newcastle.edu.auacs.org |

| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA), Trimethylolpropane Trimethacrylate (TRIM) | Minimal interaction with the 2-Benzylpiperazine template. | Current time information in Newcastle City Council, AU.newcastle.edu.au |

| Porogen | Chloroform | Favorable solvent environment for the pre-polymerization complex. | Current time information in Newcastle City Council, AU. |

Table 2: Performance of Computationally Designed 2-Benzylpiperazine MIPs

| Functional Monomer | Cross-linker | Template:Monomer Ratio | Imprinting Factor (IF) | Reference |

|---|---|---|---|---|

| Methacrylic Acid | EGDMA | 1:1 | ~5 | Current time information in Newcastle City Council, AU. |

| Methacrylic Acid | EGDMA | 1:2 | ~3-4 | Current time information in Newcastle City Council, AU. |

| Methacrylic Acid | TRIM | 1:1 | ~3 | Current time information in Newcastle City Council, AU. |

Analytical Methodologies for Research and Structural Characterization

Advanced Chromatographic Techniques for Compound Analysis

Chromatographic methods are fundamental in separating 2-Benzylpiperazine (B1268327) from complex mixtures, allowing for its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) in Research Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and straightforward technique for the analysis of 2-Benzylpiperazine. europa.eu It is widely used in toxicological screening and forensic analysis to detect BZP in biological samples such as urine. mdma.ch The methodology typically involves sample preparation steps like liquid-liquid extraction and derivatization, such as acetylation, to enhance volatility and improve chromatographic separation. mdma.ch

In GC-MS analysis, the mass spectrum of underivatized BZP shows a characteristic fragmentation pattern with a base peak at an m/z of 91, and other significant ions at m/z 134 and 176. ikm.org.myeuropa.eu This fragmentation is initiated by one of the two nitrogen atoms in the piperazine (B1678402) ring. researchgate.net Studies have demonstrated the effectiveness of GC-MS in identifying BZP and its metabolites, which can include hydroxylated forms on the aromatic ring. mdma.ch For quantitative purposes, GC-MS methods have been developed and validated for the simultaneous detection of BZP and other related piperazine compounds in various biological matrices, including plasma, urine, and cell culture medium. scholars.directscholars.direct These methods exhibit good linearity, with validated concentration ranges often between 0.05 and 1.0 mg/mL. ikm.org.my

Table 1: GC-MS Parameters and Findings for 2-Benzylpiperazine Analysis

| Parameter | Details | Reference |

|---|---|---|

| Sample Types | Urine, Plasma, Cell Culture Medium, Seized Materials | scholars.directikm.org.mymdma.ch |

| Sample Preparation | Liquid-liquid extraction, Solid-phase extraction, Acetylation/Perfluoroacylation | scholars.directmdma.ch |

| Mass Spectrum (m/z) | Base Peak: 91; Other Ions: 134, 56, 176, 65 | europa.eu |

| Quantitative Range | 0.05 - 1.0 mg/mL | ikm.org.my |

| Derivatization | Often not required for qualitative analysis, but can be used to improve peak shape and separation. europa.euresearchgate.net | europa.euresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivative and Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is another essential technique for the analysis of 2-Benzylpiperazine and its derivatives, particularly in biological matrices. nih.govmdpi.com This method is well-suited for the detection of polar metabolites and does not require derivatization. mtc-usa.com LC-MS methods have been developed for the simultaneous quantification of BZP and its metabolites, such as p-hydroxy-BZP and m-hydroxy-BZP, in plasma and urine. nih.govnih.gov

A typical LC-MS method utilizes a C18 column with a mobile phase consisting of a mixture of ammonium formate buffer and acetonitrile. nih.gov This setup allows for the effective separation of BZP and its hydroxylated metabolites. nih.gov The method can be validated to demonstrate linearity over a specific concentration range, for instance, from 1 to 50 ng/mL, with a lower limit of quantification around 5 ng/mL. nih.govresearchgate.net LC-MS is also valuable for analyzing BZP in challenging matrices like hair samples, providing high sensitivity and specificity. mtc-usa.comnih.gov

High-Performance Liquid Chromatography (HPLC) in Purity and Quantitative Studies

High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detection (DAD), is a robust method for the qualitative and quantitative analysis of 2-Benzylpiperazine in seized materials. unodc.orgresearchgate.net HPLC methods can be optimized to achieve rapid separation of BZP and other piperazine derivatives. researchgate.net

For purity and quantitative studies, a common approach involves using a C18 column with a mobile phase gradient of acetonitrile and an acidic buffer. unodc.org One validated HPLC method demonstrated a linear range for BZP between 0.051 and 0.508 mg/mL with a high correlation coefficient. swgdrug.org The precision of such methods is typically high, with a relative standard deviation of less than 3%. swgdrug.org

Table 2: HPLC Method Parameters for 2-Benzylpiperazine Analysis

| Parameter | Details | Reference |

|---|---|---|

| Column | C18, 4.6 mm x 250 mm, 10 µm | swgdrug.org |

| Mobile Phase | 86% Sodium hexylammonium phosphate buffer : 14% acetonitrile | unodc.org |

| Flow Rate | 1.0 mL/min | unodc.orgswgdrug.org |

| Detection | UV at 210 nm | swgdrug.org |

| Linear Range | 0.256 - 1.023 mg/mL | swgdrug.org |

| Correlation Coefficient | 0.9993 | swgdrug.org |

Capillary Electrophoresis for Piperazine Derivative Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of charged species like piperazine derivatives. unodc.orgnih.gov This method separates compounds based on their electrophoretic mobility in an electric field. nih.gov A CE method has been developed for the simultaneous analysis of BZP and other piperazine compounds. semanticscholar.org

This technique can be used for both qualitative and quantitative analysis and is particularly useful for separating chiral compounds. unodc.orgsemanticscholar.org A typical CE method for piperazine analysis might use a fused silica capillary and a lithium phosphate buffer at a low pH. swgdrug.org

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of 2-Benzylpiperazine and its derivatives, providing detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 2-Benzylpiperazine. nih.govcore.ac.uk Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of 1-Benzylpiperazine (B3395278) shows characteristic signals for the aromatic protons of the benzyl (B1604629) group, typically in the range of 7.18-7.39 ppm. chemicalbook.com The protons on the piperazine ring appear as distinct signals, with the protons adjacent to the nitrogen atoms resonating at different chemical shifts. chemicalbook.com

Table 3: Representative ¹H NMR Chemical Shifts for 1-Benzylpiperazine

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.39 to 7.18 |

| Benzylic Protons | 3.473 |

| Piperazine Ring Protons | 2.86 |

| Piperazine Ring Protons | 2.39 |

Data obtained in CDCl₃ solvent. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of novel psychoactive substances, including 2-Benzylpiperazine and its derivatives. Unlike standard mass spectrometry, HRMS instruments, such as the Thermo Scientific LTQ Orbitrap XL, provide high-resolution and accurate mass data, which are crucial for determining the elemental composition of a compound. swgdrug.org

In a typical HRMS analysis of a 2-Benzylpiperazine analogue, the compound is introduced into the mass spectrometer, often via flow injection with an eluent like methanol, and ionized using a technique such as electrospray ionization (ESI) in positive mode. The instrument is set to a high resolution, for instance, 30,000 Full Width at Half Maximum (FWHM) at a mass-to-charge ratio (m/z) of 400. To ensure high mass accuracy, an internal lock mass is often used. This methodology allows for the precise determination of the protonated molecule's [M+H]+ mass, which can then be compared to the theoretical mass calculated from its chemical formula, confirming the compound's identity with a high degree of confidence. swgdrug.org

Biochemical and Cell-Based Assay Methodologies in Mechanistic Studies

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are fundamental in pharmacological research to determine the affinity of a compound for specific receptors. For piperazine derivatives, these assays are crucial for understanding their mechanism of action, particularly their interaction with neurotransmitter receptors in the central nervous system. These assays typically involve the use of cell membranes that have been engineered to express specific human cloned receptors, such as dopamine (B1211576) (e.g., D2) and serotonin (B10506) (e.g., 5-HT1A, 5-HT2A) receptors. nih.govsemanticscholar.org

The principle of the assay involves a competition between a radiolabeled ligand (a substance with known affinity for the receptor) and the unlabeled test compound (e.g., a 2-Benzylpiperazine derivative). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity of the compound for the receptor.

For instance, in studies of arylpiperazine derivatives, competition radioligand binding assays have been used to determine their affinity for D2, 5-HT1A, and 5-HT2A receptors. nih.gov Such studies have shown that modifications to the arylpiperazine scaffold can significantly alter receptor affinity. For example, the introduction of electron-donating substituents at the ortho position of the phenyl ring has been shown to increase affinity for the D2 receptor. nih.gov While specific Ki values for 2-Benzylpiperazine dihydrochloride (B599025) at a wide range of receptors are not extensively documented in publicly available literature, the methodology remains the standard for characterizing its receptor binding profile.

| Receptor Subtype | Test Compound | Ki (nM) |

| Dopamine D2 | Arylpiperazine Derivative | Varies based on substitution |

| Serotonin 5-HT1A | Arylpiperazine Derivative | Varies based on substitution |

| Serotonin 5-HT2A | Arylpiperazine Derivative | Varies based on substitution |

| Serotonin 5-HT7 | Arylpiperazine Derivative | Varies based on substitution |

Note: The Ki values for arylpiperazine derivatives are presented to illustrate the application of radioligand binding assays for this class of compounds. Specific Ki values for 2-Benzylpiperazine dihydrochloride would require targeted experimental determination.

Enzyme Inhibition Assays (e.g., for hCA, MAGL)

Enzyme inhibition assays are utilized to investigate the effect of compounds on specific enzyme activities. For 2-Benzylpiperazine, research has explored its interaction with human carbonic anhydrases (hCAs). Interestingly, rather than inhibiting, 2-benzyl-piperazine has been identified as an activator of certain hCA isoforms. In a study investigating piperazines as hCA modulators, 2-benzyl-piperazine was found to be an effective activator of the cytosolic isoform hCA VII, with an activation constant (KA) of 17.1 µM. nih.gov Most of the tested piperazine derivatives showed activating properties against the cytosolic isoforms hCA I, II, and VII, but were inactive against the membrane-associated hCA IV. nih.gov

| Enzyme Isoform | Compound | Activation Constant (KA) in µM |

| hCA I | 1-(3-benzylpiperazin-1-yl)propan-1-one | 32.6 |

| hCA II | 1-(2-piperidinyl)-piperazine | 16.2 |

| hCA VII | 2-benzyl-piperazine | 17.1 |

Monoamine oxidase (MAO) is another enzyme system of interest for piperazine derivatives due to their effects on monoamine neurotransmitters. MAO inhibitors are used in the treatment of neurological disorders. nih.govpatsnap.com While studies have synthesized and evaluated various biphenylpiperazine derivatives as MAO inhibitors, with some showing potent and selective inhibition of MAO-B, specific inhibitory data for this compound on MAO enzymes is not as well-documented. nih.gov However, given the structural similarities, investigating the potential of 2-Benzylpiperazine to inhibit MAO-A or MAO-B would be a relevant area of research.

Cell Viability and Apoptosis Assays (e.g., LDH, MTT) in Cellular Toxicity Studies

Cell-based assays are critical for assessing the cytotoxic potential of chemical compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Research on the cytotoxicity of N-benzylpiperazine (BZP) in HepaRG cells, a human liver cell line, has utilized the MTT assay to determine its effects on cell viability after a 24-hour exposure. researchgate.net

The lactate dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. nih.govmdpi.com An increase in LDH activity in the supernatant is proportional to the number of dead or damaged cells. nih.govmdpi.com

Furthermore, apoptosis assays are employed to determine if a compound induces programmed cell death. One such method involves measuring the activity of caspases, which are key enzymes in the apoptotic pathway. A study on the neurotoxic effects of BZP in the human glioblastoma cell line LN-18 demonstrated a statistically significant increase in caspase-3 activity at the lowest concentration tested, indicating the induction of apoptosis. nih.gov The same study also found that BZP at a higher concentration activated caspase-9, suggesting the involvement of the mitochondrial pathway of apoptosis. nih.gov However, BZP did not significantly affect caspase-8 activity, indicating that it may not induce apoptosis via the receptor pathway in these cells. nih.gov

| Assay | Cell Line | Compound | Effect |

| MTT | HepaRG | N-Benzylpiperazine | Assesses cytotoxicity |

| Caspase-3 Activity | LN-18 | N-Benzylpiperazine | Significant increase, indicating apoptosis induction |

| Caspase-9 Activity | LN-18 | N-Benzylpiperazine | Increased activation, suggesting mitochondrial pathway involvement |

| Caspase-8 Activity | LN-18 | N-Benzylpiperazine | No significant change |

Immunoassays (e.g., ELISA) for Research-Oriented Detection

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the detection and quantification of specific substances in biological samples. While the development of a specific ELISA for this compound is not extensively detailed in the available literature, the principles of immunoassay development are applicable. This would involve producing antibodies that specifically recognize the 2-Benzylpiperazine molecule.

In a research context, such an ELISA could be used to screen for the presence of 2-Benzylpiperazine in various biological matrices. It is noteworthy that there is some cross-reactivity of BZP with commercially available urine immunoassay tests for methamphetamine, which can be a consideration in forensic and toxicological screening. europa.eu The development of highly specific immunoassays for 2-Benzylpiperazine would be valuable for research purposes, allowing for rapid and sensitive detection in studies investigating its pharmacokinetics and metabolism.

Future Perspectives and Research Directions for 2 Benzylpiperazine Dihydrochloride

Exploration of Novel Biological Targets and Therapeutic Areas for Piperazine-Based Compounds

The versatility of the piperazine (B1678402) scaffold allows for its incorporation into a wide array of molecular designs, leading to compounds with diverse pharmacological activities. ijrrjournal.comtandfonline.com Researchers are actively exploring new biological targets and expanding the therapeutic applications of piperazine-based compounds beyond their traditional use in central nervous system (CNS) disorders.

Initial research on piperazine derivatives focused heavily on their activity on neurotransmitter receptors, leading to the development of antipsychotic, antidepressant, and anxiolytic drugs. nih.govresearchgate.netijrrjournal.com Many of these compounds modulate monoamine pathways through direct receptor interactions or by affecting reuptake mechanisms. researchgate.net However, current research is broadening this scope. New potential therapeutic areas include cancer, infectious diseases, inflammation, and neurodegenerative disorders. tandfonline.comontosight.ainih.gov For instance, certain piperazine derivatives have demonstrated anticancer activity, and others are being investigated as antiviral agents against pathogens like SARS-CoV-2 by targeting its main protease (Mpro). ontosight.ainih.govresearchgate.net

A significant emerging area is the development of multi-target compounds for complex diseases like Alzheimer's. nih.gov Novel piperazine-based molecules are being designed to simultaneously inhibit the aggregation of both amyloid-β and tau peptides, the hallmarks of the disease. nih.gov Furthermore, the exploration of sigma receptors (σ1R and σ2R) as targets for piperazine derivatives has opened new avenues for developing treatments for neuropathic pain and other neurological conditions. acs.orgnih.govunict.it The ability to modify the piperazine core allows for the fine-tuning of activity towards these novel targets. tandfonline.com

| Piperazine Derivative Class/Compound | Explored Biological Target(s) | Potential Therapeutic Area | Source |

|---|---|---|---|

| Arylpiperazines (e.g., Vortioxetine, Buspirone) | Serotonin (B10506) & Dopamine (B1211576) Receptors | Depression, Anxiety | nih.gov |

| Kinase Inhibitors (e.g., Imatinib, Infigratinib) | Tyrosine Kinases, FGFR | Cancer | researchgate.netnih.gov |

| Anti-Alzheimer's Compounds (e.g., D-688) | Amyloid β (Aβ) and Tau Peptides | Alzheimer's Disease | nih.gov |

| Sigma Receptor Ligands (e.g., AD353, AD408) | Sigma-1 (σ1R) & Sigma-2 (σ2R) Receptors | Neuropathic Pain | nih.govunict.it |

| Antiviral Compounds | SARS-CoV-2 Main Protease (Mpro) | COVID-19 | nih.govacs.org |

| MAO Inhibitors | Monoamine Oxidase A (MAO-A) | Depression, Neurological Disorders | nih.gov |

Development of Next-Generation Ligands and Inhibitors with Enhanced Selectivity and Potency

A primary goal in medicinal chemistry is to design ligands with high affinity for their intended target and minimal off-target effects. The piperazine scaffold is an excellent tool for this purpose, as even slight modifications to its structure can significantly alter the potency and selectivity of the resulting molecule. ijrrjournal.comtandfonline.com Future research will focus on creating next-generation piperazine-based compounds with superior pharmacological profiles.

One successful strategy involves the structural modification of the piperazine ring itself or its substituents to improve target engagement. For example, in the development of dopamine transporter (DAT) inhibitors related to GBR 12909, replacing the piperazine ring with other diamine moieties led to new ligands that retained high affinity for DAT but with substantially higher selectivity against the serotonin transporter. nih.gov Similarly, structure-activity relationship (SAR) studies on δ-opioid receptor agonists showed that specific substitutions on the piperazine ring could yield compounds with sub-nanomolar binding affinity and enhanced subtype selectivity. nih.gov

The introduction of specific chemical groups can also enhance potency. Studies on berberine (B55584) analogues showed that incorporating a piperazine-linked benzene (B151609) ring with electron-withdrawing groups enhanced anti-tumor activity. nih.gov In the context of antiviral drug development, trisubstituted piperazine derivatives have been engineered to be highly potent inhibitors of the SARS-CoV-2 main protease, with activity levels comparable to clinical candidates like Nirmatrelvir. acs.org These next-generation inhibitors often exhibit improved pharmacokinetic properties, which is a crucial aspect of drug development. nih.govacs.org

| Parent Compound/Scaffold | Modification Strategy | Result | Target | Source |

|---|---|---|---|---|

| GBR 12909 (Dopamine Reuptake Inhibitor) | Substitution of the piperazine ring with other diamine moieties (e.g., chiral pyrrolidine) | Substantially higher selectivity for Dopamine Transporter (DAT) vs. Serotonin Transporter (5HT) | Dopamine Transporter | nih.gov |

| δ-Opioid Agonist Scaffold | Systematic variation of substituents on the piperazine ring | Sub-nanomolar binding and enhanced subtype selectivity | δ-Opioid Receptor | nih.gov |

| Berberine (Natural Product) | Introduction of a piperazine-linked benzene ring with electron-withdrawing groups | Enhanced anti-tumor potency against HeLa cells | Cancer-related targets | nih.gov |

| SARS-CoV-2 Mpro Inhibitor Lead | Molecular hybridization of optimized fragments on a piperazine skeleton | Improved antiviral activity (EC50 = 0.40 µM) and enhanced oral bioavailability | SARS-CoV-2 Main Protease | acs.org |

Integration of Advanced Computational Methods in De Novo Design and Optimization

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, significantly accelerating the process of identifying and optimizing new drug candidates. nih.govemanresearch.org The future development of piperazine-based compounds will heavily rely on the integration of these advanced computational methods for de novo design, virtual screening, and lead optimization. emanresearch.orgmdpi.com

CADD techniques are broadly categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.govemanresearch.org SBDD methods, such as molecular docking, are used when the 3D structure of the biological target is known. mdpi.com This allows researchers to simulate how different piperazine derivatives bind to the target's active site, guiding the design of compounds with improved affinity and selectivity. rsc.orgnih.gov For example, docking studies have been crucial in elucidating the binding modes of piperazine-based inhibitors for targets like the sigma-1 receptor and the dopamine D3 receptor, helping to explain the structural basis for their selectivity. rsc.orgacs.org

When the target structure is unknown, LBDD methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are employed. emanresearch.orgmdpi.com These techniques use the information from a set of known active ligands to build a model that predicts the activity of new, untested compounds. mdpi.com Computational tools are also used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to identify candidates with favorable drug-like profiles early in the discovery process. nih.govnih.gov The de novo assembly of highly substituted piperazines, a challenging synthetic task, can also be guided by computational approaches that envision novel multicomponent reactions. acs.org

| Computational Method | Application in Piperazine Drug Discovery | Example Target/Compound Class | Source |

|---|---|---|---|

| Molecular Docking | Predicting binding poses and interactions to guide structure-based design and explain selectivity. | Sigma Receptors, Dopamine Receptors, MAO Enzymes, SARS-CoV-2 Protease | nih.govrsc.orgnih.govacs.org |

| Molecular Dynamics (MD) Simulations | Analyzing the stability of ligand-receptor complexes and identifying key interactions over time. | Sigma-1 Receptor Ligands | rsc.orgnih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Developing models to predict the biological activity of novel compounds based on their structural features. | General Ligand-Based Drug Design | emanresearch.orgmdpi.com |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of features required for biological activity to screen for new hits. | General Ligand-Based Drug Design | emanresearch.org |

| In Silico ADME Prediction | Evaluating pharmacokinetic profiles (e.g., solubility, permeability, metabolism) of designed compounds. | δ-Opioid Agonists, MAO Inhibitors | nih.govnih.gov |

| De Novo Design | Computational generation of novel molecular structures with desired properties. | Highly substituted morpholines and piperazines via MCR approach | acs.org |

Contribution to Fundamental Understanding of Receptor Pharmacology and Enzyme Kinetics

Beyond their direct therapeutic potential, piperazine-based compounds serve as invaluable chemical probes for advancing our fundamental understanding of complex biological systems. By designing and studying selective ligands, researchers can dissect the roles of specific receptor subtypes and enzyme isoforms in both health and disease.

The study of piperazine derivatives has significantly contributed to the pharmacology of neurotransmitter systems. ijrrjournal.com The development of ligands with varying degrees of selectivity for dopamine D2 and D3 receptors, for instance, has helped to map the distinct structural features of their binding pockets. acs.org Docking studies with these ligands suggest that interactions at the extracellular end of specific transmembrane helices are key contributors to D3 versus D2 receptor selectivity. acs.org Similarly, comparing the binding affinities of piperazine versus piperidine (B6355638) derivatives at histamine (B1213489) H3 and sigma-1 receptors has provided critical insights into the structural elements required for dual-target activity. acs.org

In enzymology, piperazine-based inhibitors are used to probe the mechanisms and kinetics of various enzymes. Research on novel inhibitors for mitochondrial complex I revealed that piperazine-based compounds can act through a different mechanism than other known inhibitors, binding to different subunits and inducing distinct structural changes. nih.gov This finding contributes to a deeper understanding of the functionality of this critical respiratory enzyme. nih.gov Likewise, developing dual inhibitors for enzymes like MMP-13 and TNF-alpha converting enzyme (TACE) helps to explore the interplay between different enzymatic pathways in diseases like arthritis. nih.gov The continued development of highly specific piperazine-based probes will undoubtedly uncover new layers of biological complexity.

Q & A

Q. What are the optimal conditions for synthesizing 2-benzylpiperazine dihydrochloride, and how are intermediates characterized?

- Methodological Answer : The synthesis typically begins with benzoic acid derivatives (e.g., via acyl chloride formation, bromination, and esterification). Key parameters include solvent selection (e.g., acetonitrile), reaction time (e.g., 12–24 hours), and molar ratios (e.g., 1:1.2 for starting material to brominating agent). Intermediates and final products are characterized using IR spectroscopy (functional group analysis), (structural confirmation), GC-MS (purity assessment), and HPLC (quantitative analysis). Melting point determination further validates purity .

Q. How should researchers ensure the stability of this compound during storage and handling?

- Methodological Answer : Store the compound at +5°C in a tightly sealed, moisture-resistant container. Use desiccants to prevent hygroscopic degradation. For handling, employ closed systems or local exhaust ventilation to minimize exposure. Personal protective equipment (PPE) such as nitrile gloves, safety goggles, and lab coats are mandatory. Stability testing under accelerated conditions (e.g., 40°C/75% RH for 6 months) can predict long-term stability .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer :

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%).

- Spectroscopy : in DO to confirm proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm, piperazine protons at δ 3.0–3.5 ppm).

- Mass Spectrometry : ESI-MS for molecular ion confirmation ([M+H] at m/z 249.18).

- Elemental Analysis : Verify chloride content (~28.4% for dihydrochloride form) .

Advanced Research Questions

Q. How can researchers evaluate the pharmacological activity of this compound in vivo?

- Methodological Answer : Use transient animal models (e.g., hypertonic saline-induced ocular hypertension in rabbits) to study intraocular pressure (IOP) reduction. Formulate the compound as a 1% w/v eye drop. Measure IOP at baseline and post-administration intervals (e.g., 60, 120 minutes) using tonometry. Compare efficacy to reference drugs (e.g., dorzolamide). Statistical analysis (e.g., ANOVA) identifies significant differences in IOP reduction (~10 mmHg at peak) .

Q. What structural insights can X-ray crystallography provide for this compound derivatives?

- Methodological Answer : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase I) and resolve structures using X-ray diffraction (PDB accession codes: 6EVR, 6EX1). Refinement protocols in Refmac5 and manual model building in COOT reveal binding modes. Electron density maps validate inhibitor placement, while R-free values (<0.25) ensure model accuracy. Solvent molecules are added via ARP/wARP .

Q. How can researchers resolve contradictions in synthetic yields or impurity profiles across studies?

- Methodological Answer :

- Reproduce Conditions : Systematically vary parameters (e.g., solvent polarity, temperature) from conflicting studies.

- Impurity Profiling : Use LC-MS/MS to identify side products (e.g., N-methyl byproducts from over-alkylation).

- Mechanistic Studies : Employ DFT calculations to model reaction pathways and identify rate-limiting steps.

- Cross-Validation : Compare results with independent characterization (e.g., elemental analysis vs. NMR integration) .

Q. What strategies are effective for converting 2-benzylpiperazine free base to its dihydrochloride salt?

- Methodological Answer : Dissolve the free base in anhydrous methanol and add 4 M HCl-dioxane dropwise under nitrogen. Stir for 2 hours at 0–5°C to prevent thermal degradation. Isolate the precipitate via vacuum filtration, wash with cold diethyl ether, and dry under reduced pressure. Confirm salt formation via chloride ion testing (silver nitrate assay) and downfield shifts (~0.5 ppm for protonated piperazine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.